14E-octadecenoic acid
Description
14E-octadecenoic acid is an 18-carbon monounsaturated fatty acid (C18:1) with a trans (E) double bond at the 14th carbon position. Its molecular formula is C₁₈H₃₄O₂, and its molecular weight is 282.255880 g/mol . This compound is part of the octadecenoic acid family, which includes positional and geometric isomers differing in double bond location (e.g., 9E, 12E) and configuration (E/Z). Its structural features influence its physicochemical properties, metabolic roles, and industrial applications.
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-octadec-14-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5H,2-3,6-17H2,1H3,(H,19,20)/b5-4+ |
InChI Key |
JQBJOWDLTJOBRO-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCC=CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14E-octadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of oleic acid with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 14E-octadecenoic acid can be achieved through the hydrogenation of vegetable oils, such as soybean or sunflower oil. The process involves the partial hydrogenation of these oils to introduce the desired double bond at the 14th carbon position. This method is cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 14E-Octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in 14E-octadecenoic acid can be oxidized to form epoxides or hydroxylated derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Alcohols or amines, acidic or basic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Octadecanoic acid.
Substitution: Esters, amides.
Scientific Research Applications
14E-Octadecenoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 14E-octadecenoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation . The molecular targets include enzymes involved in fatty acid metabolism and receptors such as peroxisome proliferator-activated receptors (PPARs) .
Comparison with Similar Compounds
Structural Isomers
9E-Octadecenoic Acid (Elaidic Acid)
- Double Bond Position : 9E (vs. 14E in the target compound).
- Key Differences :
- Applications : Used in food industry (hydrogenated oils) and biochemical research on trans-fat toxicity .
12E-Octadecenoic Acid
- Double Bond Position : 12E.
- Key Differences :
14Z-Octadecenoic Acid
- Geometric Isomer : Cis (Z) configuration at C13.
- Key Differences :
Functional Analogs
Catalpic Acid (9E,11E,13Z-Octadecatrienoic Acid)
- Structure: 18-carbon trienoic acid with conjugated double bonds (9E,11E,13Z).
- Key Differences: Three double bonds increase oxidative susceptibility and biological activity (e.g., anti-inflammatory properties) compared to monoenoic 14E-octadecenoic acid . Used in studies on conjugated linolenic acid derivatives and their metabolic effects .
11-HpOME (11-Hydroperoxy-12Z-Octadecenoic Acid)
- Structure: Hydroperoxy derivative of 12Z-octadecenoic acid.
- Key Differences: The hydroperoxy group (-OOH) at C11 makes it a reactive oxygen species (ROS) involved in plant and mammalian lipid peroxidation pathways . Unlike 14E-octadecenoic acid, 11-HpOME participates in jasmonate biosynthesis and oxidative stress signaling .
Q & A
Q. How do the oxidation kinetics of 14E-octadecenoic acid compare to other monounsaturated fatty acids under pro-oxidative conditions?
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